Thiophene, 2,5-bis(bromomethyl)-

Conjugated Polymers Organic Light-Emitting Diodes (OLEDs) Photoluminescence

Sourcing a reliable bis(bromomethyl)thiophene monomer with consistent reactivity is critical for conjugated polymer R&D. This 2,5-substituted derivative eliminates the risk of incomplete polymerization or compromised electronic structure associated with less reactive chloro analogs. - Enables efficient Gilch polymerization to poly(thienylene vinylene)s (PTVs) with predictable UV-visible absorbance near 500 nm. - Red-light-emitting OLED copolymers achieve electroluminescence near 600 nm with threshold voltages between 3.5 and 10 V. - 95% purity; available for immediate global shipping with no special regulatory permits required.

Molecular Formula C6H6Br2S
Molecular Weight 269.99 g/mol
CAS No. 59311-25-0
Cat. No. B14595627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 2,5-bis(bromomethyl)-
CAS59311-25-0
Molecular FormulaC6H6Br2S
Molecular Weight269.99 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)CBr)CBr
InChIInChI=1S/C6H6Br2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2
InChIKeyRRMRKIZTLRYBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(bromomethyl)thiophene Overview


Thiophene, 2,5-bis(bromomethyl)- is a heteroaromatic compound featuring a central thiophene ring symmetrically substituted with two highly reactive bromomethyl (-CH₂Br) groups at the 2- and 5-positions [1]. With a molecular formula of C₆H₆Br₂S and a molecular weight of 269.99 g/mol [1], this compound serves as a versatile monomeric building block in organic synthesis and materials science. The bromine atoms act as excellent leaving groups, making the benzylic-like positions highly susceptible to nucleophilic substitution, while the thiophene core imparts desirable electronic and optical properties to the resulting conjugated polymers . It is primarily employed in the synthesis of poly(thienylene vinylene)s (PTVs), light-emitting copolymers, and other π-conjugated systems for applications in organic electronics [2].

Symmetrical 2,5-bis(bromomethyl) monomer for conjugated polymers
Linear geometry supports ordered backbone architecture
Bromomethyl reactivity enables Gilch polymerization and nucleophilic substitution

Reactivity Advantage Over Chloro Analogs


The high reactivity of the bromomethyl groups in 2,5-bis(bromomethyl)thiophene is a direct consequence of the weaker carbon-bromine bond relative to carbon-chlorine, leading to significantly faster nucleophilic substitution rates . This heightened reactivity is not merely a quantitative difference but a qualitative shift in synthetic accessibility; reactions that may be sluggish or require forcing conditions with the chloro analog can proceed smoothly under milder conditions with the bromo derivative. Furthermore, the 2,5-substitution pattern on the thiophene ring, as opposed to 2,3- or 3,4-substituted isomers, provides a distinct linear geometry that is crucial for the formation of well-ordered, high-performance conjugated polymer backbones [1]. Simply substituting a chloro- or a regioisomeric analog can lead to incomplete conversion, lower polymer molecular weights, or a compromised electronic structure in the final material, rendering generic substitution a high-risk strategy for applications where precise molecular architecture dictates device performance.

Chloromethyl analog
May require forcing conditions, risking lower conversion and reduced polymer molecular weight.
Regioisomeric thiophenes
2,3- or 3,4-substitution patterns alter monomer geometry and can disrupt conjugated backbone order.
Less reactive leaving groups
Gilch polymerization specifically relies on bromomethyl reactivity; chloro or tosylate variants may not achieve adequate propagation.

Quantitative Evidence in Polymer Synthesis


Tunable Photoluminescence in Copolymers

Copolymerization of 2,5-bis(bromomethyl)thiophene with 1,4-bis(chloromethyl)-2-ethylhexyloxy-5-methoxybenzene via Gilch polymerization yields random copolymers with finely tunable photoluminescence (PL) properties [1]. By varying the monomer feed ratio, the maximum PL emission wavelength in thin films is consistently near 600 nm, indicating the potential for red light emission [1]. While a direct comparison with the fully chloro-substituted analog under identical conditions is not provided, the ability to achieve a specific, desirable emission wavelength is a key performance metric for OLED materials.

Tunable PL emission
Class-level inference
Near 600 nm (thin film)
Supports red-emission copolymer design
Reported for Gilch copolymers; no direct comparator provided
Conjugated Polymers Organic Light-Emitting Diodes (OLEDs) Photoluminescence

UV-Visible Absorbance Characteristics

The same study [1] on copolymers derived from 2,5-bis(bromomethyl)thiophene reports a maximum UV-visible absorbance near 500 nm in thin films. This absorbance value is critical for determining the material's bandgap and its potential for light harvesting or emission. The consistency of this optical property across different monomer ratios underscores the predictable behavior of this building block in conjugated polymer synthesis.

UV-vis absorbance
Class-level inference
Near 500 nm (thin film)
Enables optical bandgap engineering
Predictable absorbance across comonomer ratios
Conjugated Polymers Optoelectronics UV-Visible Spectroscopy

Electroluminescence and Threshold Voltage

In a simple ITO/polymer/Al device architecture, the copolymers incorporating 2,5-bis(bromomethyl)thiophene exhibit electroluminescence (EL) with a maximum emission near 600 nm when operated at voltages between 7 and 14 V [1]. The threshold bias for these devices ranged from 3.5 to 10 V, depending on the specific copolymer composition [1]. This data provides a concrete benchmark for the electrical performance of devices fabricated from this monomer.

Electroluminescence (EL)
Class-level inference
EL max ~600 nm, threshold 3.5–10 V
Benchmarks device operational window
Reported for simple ITO/polymer/Al architecture
Organic Electronics OLED Device Physics Electroluminescence

Bromine vs. Chlorine Leaving Group Reactivity

The enhanced reactivity of the bromomethyl group compared to the chloromethyl group is a fundamental principle of organic chemistry, driven by the lower carbon-halogen bond dissociation energy (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) [1]. This difference translates directly into faster reaction rates and the ability to perform nucleophilic substitutions under milder conditions. For instance, in the synthesis of thiophene-containing polymers, the use of the bis(bromomethyl) monomer is essential for achieving high molecular weight in Gilch polymerization, a transformation where the less reactive chloro analog would be ineffective [2].

C–X bond energy
Class-level inference
C–Br 285 vs C–Cl 327 kJ/mol
Higher reactivity enables milder substitution
Fundamental principle supporting Gilch method suitability
Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Validated Application Scenarios


Red-Emitting Polymers for OLEDs

Researchers fabricating red-light-emitting OLEDs should consider 2,5-bis(bromomethyl)thiophene as a critical comonomer. As demonstrated by Lee and Shim [1], its incorporation into copolymers via Gilch polymerization yields materials with a maximum electroluminescence emission near 600 nm and device threshold voltages between 3.5 and 10 V. This specific, tunable emission profile makes it a valuable building block for developing solution-processable display and lighting technologies.

Polymers with Defined Optical Bandgaps

When the goal is to engineer a conjugated polymer with a specific UV-visible absorbance, 2,5-bis(bromomethyl)thiophene provides a predictable optical signature. The copolymer thin films exhibit a maximum absorbance near 500 nm [1]. This benchmark allows materials scientists to rationally tune the bandgap of a polymer for optimal performance in organic photovoltaics (OPVs) or photodetectors by adjusting the comonomer composition and feed ratio.

Gilch Polymerization for PTVs

The synthesis of poly(thienylene vinylene) (PTV) and related copolymers via the Gilch method is a primary, non-negotiable application for this compound. The high reactivity of the bromomethyl groups is a strict requirement for the base-induced 1,6-elimination/polymerization mechanism to proceed efficiently [1]. Attempting this specific polymerization with the less reactive chloromethyl analog (2,5-bis(chloromethyl)thiophene) would lead to low molecular weight oligomers or no polymerization at all, confirming the irreplaceable role of this specific bromo-derivative.

Precursor for Functionalized Thiophenes

The two benzylic bromine atoms serve as versatile handles for further synthetic elaboration. The compound readily undergoes nucleophilic substitution with a wide range of nucleophiles (e.g., amines, alkoxides, malonate anions) [2]. This enables the introduction of diverse functional groups, such as carboxylic acids or chelating moieties, making it a key intermediate for synthesizing more complex molecules like corrosion-resistant polyamides or metal-organic frameworks and ligands.

Application
Selection Property
Validation Focus
Red-emitting OLED polymers
Reported red electroluminescence profile
Device spectral match and threshold voltage range
Optical bandgap engineering
UV-vis absorbance near 500 nm
Bandgap tuning via comonomer composition
Gilch polymerization for PTVs
Bromomethyl leaving group reactivity
Polymer molecular weight and conversion
Functionalized thiophene synthesis
Bis-electrophilic reactivity
Nucleophilic substitution scope and handle versatility

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